

Copper-Catalyzed [3+2] Cycloaddition of Aziridines and Imines for Imidazolidine Synthesis

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This method provides a direct route to substituted imidazolidines through a copper-catalyzed reaction between aziridines and imines. The reaction proceeds via a formal [3+2] cycloaddition, offering a straightforward approach to this important heterocyclic core.

Quantitative Data



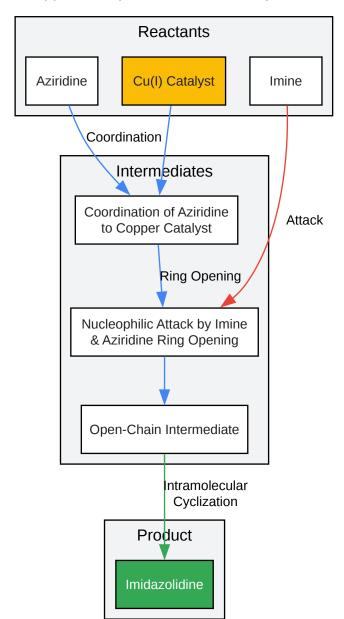
Entry	Aziridine Substrate	Imine Substrate	Product	Yield (%)
1	N-Tosyl-2- phenylaziridine	N-Benzylidene-4- methoxyaniline	1-Tosyl-2,4- diphenyl-5-(4- methoxyphenyl)i midazolidine	72
2	N-Tosyl-2- phenylaziridine	N-(4- Chlorobenzyliden e)aniline	1-Tosyl-2-phenyl- 4-(4- chlorophenyl)imi dazolidine	65
3	N-Tosyl-2- phenylaziridine	N-(Furan-2- ylmethylene)anili ne	1-Tosyl-2-phenyl- 4-(furan-2- yl)imidazolidine	85
4	N-Tosyl-2- methylaziridine	N- Benzylideneanili ne	1-Tosyl-2-methyl- 4- phenylimidazolidi ne	58

Experimental Protocol

To a dried Schlenk tube, aziridine (0.20 mmol, 1.0 equiv.), imine (0.30 mmol, 1.5 equiv.), copper(I) bromide (3.0 mg, 0.020 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (4.2 mg, 0.020 mmol, 10 mol%) are added with a stirring bar.[1] The tube is then filled with nitrogen, and toluene (0.5 mL) is added. The reaction mixture is stirred at 120 °C for 20 hours.[1] After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired imidazolidine product.

Reaction Pathway





Copper-Catalyzed Imidazolidine Synthesis

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Caption: Copper-Catalyzed Imidazolidine Synthesis Pathway.

Two-Pot Synthesis of Dihydropyridinones via Amidoallylation and Ring-Closing Metathesis



This strategy offers a rapid and protecting-group-free route to dihydropyridinones. The synthesis involves a one-pot, three-component amidoallylation to form a diene intermediate, followed by a ring-closing metathesis step.

Ouantitative Data

Entry	Aldehyde	Diene Intermediate Yield (%)	Dihydropyridinone Yield (%)
1	Benzaldehyde	88	99
2	4-Nitrobenzaldehyde	45	99
3	4- Methoxybenzaldehyde	92	95
4	Cyclohexanecarboxal dehyde	85	98

Experimental Protocols

Pot 1: Amidoallylation for Diene Synthesis To a solution of the aldehyde (1.0 equiv.) in dichloromethane, acrylamide (1.1 equiv.) and triflic acid (0.1 equiv.) are added, and the mixture is stirred at room temperature until imine formation is complete (monitored by TLC). Allyltrimethylsilane (1.5 equiv.) is then added, and the reaction is stirred until the consumption of the imine. The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, dried over magnesium sulfate, and concentrated to give the crude diene, which is used in the next step without further purification.

Pot 2: Ring-Closing Metathesis The crude diene from the first step is dissolved in dichloromethane, and Grubbs' first-generation catalyst (5 mol%) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the dihydropyridinone.

Experimental Workflow



Pot 1: Amidoallylation Aldehyde + Acrylamide + Triflic Acid in DCM **Imine Formation** Addition of Allyltrimethylsilane Diene Intermediate Workup & Transfer Pot 2: Ring-Closing Metathesis Crude Diene in DCM Addition of Grubbs' Catalyst Dihydropyridinone

Two-Pot Dihydropyridinone Synthesis

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Caption: Workflow for the Two-Pot Synthesis of Dihydropyridinones.



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Electrochemical Intramolecular C-H Amination for N-Heterocycle Synthesis

Electrosynthesis presents a green and efficient alternative for the construction of N-heterocycles via intramolecular C-H amination. This method avoids the use of external chemical oxidants by employing an electric current to facilitate the cyclization.

Ouantitative Data

Entry	Substrate	Product	Yield (%)
1	N-(2- ethylphenyl)benzamid e	2-Phenyl-2,3-dihydro- 1H-indole	85
2	N-benzyl-N- phenylbenzamide	2,3-Diphenyl-2,3- dihydro-1H- benzo[d]imidazole	92
3	N-(pent-4-en-1- yl)benzamide	2-Phenyl-3,3a,4,5- tetrahydro-2H- pyrrolo[2,3-b]pyridine	78
4	N-(2- allylphenyl)benzamide	2-Phenyl-1,2,3,4- tetrahydroquinoline	88

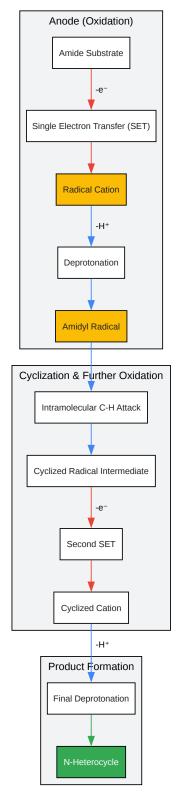
Experimental Protocol

The electrochemical C-H amination is carried out in an undivided cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode. The substrate (0.2 mmol) is dissolved in a mixed solvent of N,N-dimethylacetamide (DMAc) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2] A constant current is applied to the cell, and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the N-heterocyclic product.

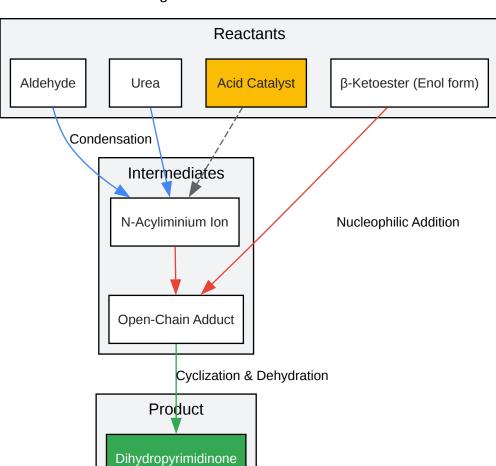
Plausible Mechanism



Electrochemical Intramolecular C-H Amination







Biginelli Reaction Mechanism

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References

- 1. tandfonline.com [tandfonline.com]
- 2. Biginelli reaction Wikipedia [en.wikipedia.org]



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